Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

Description

Chemical Identity and Nomenclature

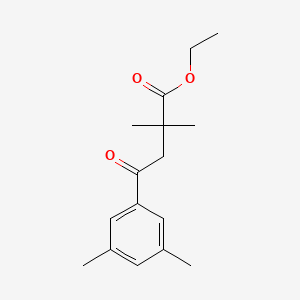

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate represents a precisely defined chemical entity with multiple systematic nomenclature designations that reflect its structural complexity. The compound is officially registered under Chemical Abstracts Service number 898751-66-1, providing a unique identifier within the global chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate, which precisely describes the positional arrangement of functional groups and substituents. An alternative systematic designation, Benzenebutanoic acid, α,α,3,5-tetramethyl-γ-oxo-, ethyl ester, emphasizes the relationship between the aromatic core and the aliphatic chain while highlighting the specific methylation pattern.

The molecular structure is characterized by the molecular formula C16H22O3, indicating the presence of sixteen carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 262.34 grams per mole places this compound within the medium molecular weight range for organic synthetic intermediates. The compound is also assigned the MDL number MFCD01320222, which serves as an additional database identifier for chemical information systems. The structural representation through the Simplified Molecular Input Line Entry System notation, CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C, provides a linear textual description of the molecular connectivity.

The nomenclature system for this compound reflects the established conventions for naming substituted oxobutyrates, where the base structure is identified as an oxobutyrate derivative with specific substitution patterns clearly designated. The presence of the ethyl ester functionality is indicated in all naming systems, emphasizing the importance of this reactive center in the compound's chemical behavior. The gem-dimethyl substitution at position 2 is consistently noted across all nomenclature systems, highlighting its structural significance in distinguishing this compound from related derivatives.

Historical Context in Oxobutyrate Chemistry

The development of oxobutyrate chemistry has its roots in fundamental organic synthetic methodologies established in the late nineteenth and early twentieth centuries. The historical foundation for compounds like Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate can be traced to the pioneering work of Walter Dieckmann, who developed the Dieckmann condensation reaction for forming cyclic beta-keto esters. This intramolecular chemical reaction of diesters with base to give beta-keto esters provided crucial methodology for synthesizing complex substituted oxobutyrate structures. The Dieckmann condensation, highly effective for creating five-, six-, and seven-membered rings, established the fundamental principles that govern the reactivity patterns observed in modern oxobutyrate derivatives.

The broader historical context includes the development of the Claisen condensation by Rainer Ludwig Claisen, who first published his work on this carbon-carbon bond forming reaction in 1887. The Claisen condensation produces beta-keto esters through the reaction between two esters or one ester and another carbonyl compound in the presence of strong base. This methodology provided the synthetic framework for accessing substituted oxobutyrates with diverse substitution patterns, including aromatic substituents similar to those found in Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate. The historical development of these synthetic methods has been complemented by advances in acetoacetic ester synthesis, where ethyl acetoacetate is alkylated at the alpha-carbon and subsequently converted into ketones or substituted acetones.

The evolution of oxobutyrate chemistry has been significantly influenced by the recognition that beta-keto esters represent a privileged structural class in organic synthesis. These compounds, characterized by having a ketone on the beta-carbon of an ester, provide unique reactivity profiles that enable diverse synthetic transformations. The historical progression from simple beta-keto esters like ethyl acetoacetate to more complex substituted derivatives reflects the continuous refinement of synthetic methodology and the increasing sophistication of target molecules in organic chemistry. The development of compounds bearing specific aromatic substitution patterns, such as the 3,5-dimethylphenyl group found in the target compound, represents a more recent advancement in the field, driven by the need for precisely functionalized synthetic intermediates.

Structural Features and Molecular Classification

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate exhibits a complex molecular architecture that combines multiple structural elements to create a unique chemical entity. The compound belongs to the classification of beta-keto esters, a functional group arrangement where a ketone is positioned beta to an ester functionality. This structural classification is fundamental to understanding the compound's chemical behavior, as beta-keto esters demonstrate characteristic reactivity patterns including enolization, condensation reactions, and decarboxylation processes. The presence of the aromatic 3,5-dimethylphenyl substituent attached to the carbonyl carbon introduces additional structural complexity and influences the electronic properties of the molecule.

The gem-dimethyl substitution at position 2 of the butyrate chain represents a significant structural feature that affects both the steric environment and the conformational flexibility of the molecule. This substitution pattern creates a quaternary carbon center that introduces steric hindrance around the alpha-position relative to the ester functionality. The specific positioning of these methyl groups influences the three-dimensional shape of the molecule and affects its interaction with other chemical species. The aromatic ring system features methyl substituents at positions 3 and 5, creating a symmetrical substitution pattern that affects the electronic distribution within the aromatic system and influences the overall lipophilicity of the compound.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Beta-keto ester core | Ketone beta to ester functionality | Enables enolization and condensation reactions |

| 3,5-dimethylphenyl group | Aromatic ring with symmetrical methyl substitution | Influences electronic properties and lipophilicity |

| Gem-dimethyl substitution | Two methyl groups at position 2 | Creates steric hindrance and quaternary carbon center |

| Ethyl ester functionality | Terminal ethyl ester group | Provides reactive site for hydrolysis and transesterification |

The molecular classification of this compound extends beyond its functional group identification to encompass its position within broader structural families. As a substituted butyrate derivative, it shares common features with other four-carbon chain esters while distinguishing itself through specific substitution patterns. The aromatic substitution introduces elements of medicinal chemistry relevance, as compounds bearing similar structural motifs have been investigated for various biological activities. The combination of aliphatic and aromatic structural elements creates a hybrid molecular architecture that demonstrates characteristics of both purely aliphatic and aromatic compound classes.

Position within the Family of Substituted Oxobutyrates

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate occupies a distinctive position within the broader family of substituted oxobutyrates, characterized by its specific combination of structural features that distinguish it from related compounds. Within this chemical family, various substitution patterns have been explored, including different aromatic substituents, alternative alkyl substitution patterns, and modifications to the ester functionality. Related compounds in the oxobutyrate family include Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, which features a naphthyl aromatic system instead of the dimethylphenyl group. Another related structure is the corresponding carboxylic acid derivative, 2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid, which demonstrates the structural variation possible through modification of both the ester functionality and aromatic substitution pattern.

The family of substituted oxobutyrates encompasses compounds with diverse aromatic substituents, including those bearing different methylation patterns on the phenyl ring. For example, related compounds include derivatives with 4-methylphenyl substituents, such as 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, which demonstrates the effect of alternative substitution patterns on the aromatic ring. The presence of methoxy substituents, as observed in compounds like 2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid, illustrates how electronic properties can be modulated through strategic functional group placement. These structural variations within the oxobutyrate family provide insights into structure-activity relationships and guide the design of compounds with specific properties.

| Compound | Aromatic Substituent | Key Structural Differences | Molecular Formula |

|---|---|---|---|

| Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate | 3,5-dimethylphenyl | Reference compound | C16H22O3 |

| Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 2-naphthyl | Extended aromatic system | C18H20O3 |

| 2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid | 3,5-dimethyl-4-methoxyphenyl | Additional methoxy group, carboxylic acid instead of ester | C15H20O4 |

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | 4-methylphenyl | Single methyl substituent, carboxylic acid | C13H16O3 |

The systematic study of substituted oxobutyrates has revealed important trends in how structural modifications affect chemical and physical properties. The positioning of methyl groups on the aromatic ring significantly influences the electronic environment of the carbonyl functionality, affecting reactivity in condensation reactions and other synthetic transformations. The gem-dimethyl substitution pattern at position 2 appears to be a common structural motif within this family, suggesting its importance for achieving specific chemical properties or synthetic utility. The choice between ester and carboxylic acid functionality represents another dimension of structural variation that affects solubility, reactivity, and potential biological activity.

Properties

IUPAC Name |

ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)16(4,5)10-14(17)13-8-11(2)7-12(3)9-13/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUAUQNKRBUHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645554 | |

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-66-1 | |

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate typically involves condensation reactions between appropriately substituted precursors, often utilizing Grignard reagents and β-keto ester intermediates. The key steps include:

- Formation of a Grignard reagent from a halogenated aromatic precursor.

- Addition of the Grignard reagent to a β-keto ester or oxalate ester.

- Subsequent hydrolysis, esterification, and purification steps.

Industrial synthesis may employ continuous flow reactors and environmentally friendly catalysts to optimize yield and reduce waste.

Detailed Synthetic Route via Grignard Reaction and Oxalate Ester Addition

A well-documented method analogous to the preparation of related β-keto esters involves the following steps, adapted for the 3,5-dimethylphenyl substituent:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Grignard reagent from 3,5-dimethylbromobenzene and magnesium | Anhydrous conditions, inert atmosphere (N2), solvent: methyl tert-butyl ether (MTBE) with possible addition of thinner (0–0.25 volume ratio) | Temperature: 30–60 °C; reaction time: 1–12 h; initiation with iodine and THF may be used to facilitate reaction |

| 2 | Addition of Grignard reagent to diethyl oxalate or diethyl acetoacetate derivative | Temperature: -30 to 50 °C; reaction time: 1–15 h | The addition product is a β-keto ester intermediate |

| 3 | Acid hydrolysis and esterification to yield the final β-keto ester | Acidic conditions (e.g., HCl, mercaptan, acetic acid); temperature: 0–20 °C; reaction time: 0.1–1 h | Neutralization, washing, and drying follow to purify the product |

This method benefits from:

Alternative Routes and Considerations

Acetic Anhydride Route: Starting from phenyl aldehyde, condensation with acetic anhydride followed by hydrogenation and esterification yields phenylpropionic acid ethyl ester. This intermediate then condenses with oxalic acid diethyl ester to form a diethyl ester intermediate, which upon hydrolysis and esterification yields the target compound. This route is longer and involves multiple steps but is viable for certain substituted phenyl derivatives.

2-Phenylethyl Alcohol Route: Involves substitution of 2-phenylethyl alcohol with sulfur oxychloride to form 2-phenyl-chloride ethane, which is then converted to the β-keto ester via Grignard reaction with oxalic acid diethyl ester. This method is shorter but requires stringent anhydrous and anaerobic conditions, low temperatures, and careful control to avoid side reactions, making it less practical for large-scale synthesis.

Industrial and Laboratory Scale Synthesis

- Industrial synthesis often uses continuous flow reactors to improve reaction control, yield, and safety.

- Environmentally friendly solvents and catalysts are preferred to minimize waste and hazards.

- Laboratory synthesis typically follows batch processes with careful control of moisture and oxygen to maintain Grignard reagent integrity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Grignard reagent formation temperature | 30–60 °C | Ensures efficient magnesium insertion |

| Grignard reaction time | 1–12 hours | Depends on scale and stirring efficiency |

| Solvent system | Methyl tert-butyl ether + thinner (0–0.25 volume ratio) | Balances solubility and reaction control |

| Addition reaction temperature | -30 to 50 °C | Lower temperatures favor selectivity |

| Addition reaction time | 1–15 hours | Ensures complete conversion |

| Acid hydrolysis temperature | 0–20 °C (preferably 5–15 °C) | Controls hydrolysis rate and minimizes side reactions |

| Acid hydrolysis time | 0.1–1 hour | Sufficient for ester formation |

| Yield | >80% | High yield achievable with optimized conditions |

Research Findings and Optimization Notes

- The choice of solvent and its ratio critically affects the solubility of intermediates and the suppression of side reactions, improving yield and purity.

- Initiation of the Grignard reaction with iodine and tetrahydrofuran (THF) enhances magnesium activation and reaction rate.

- Maintaining anhydrous and inert atmosphere conditions throughout the synthesis is essential to prevent Grignard reagent decomposition and side reactions.

- Temperature control during addition and hydrolysis steps is crucial to avoid by-product formation and ensure high selectivity.

- Continuous flow synthesis methods have been reported to improve reproducibility and scalability, though detailed protocols specific to this compound are limited in public literature.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives can serve as precursors for synthesizing various bioactive compounds.

- Synthesis of Bioactive Molecules :

- Drug Delivery Systems :

Agrochemical Applications

The compound also shows promise in the agrochemical sector:

- Pesticide Formulations :

- Plant Growth Regulators :

Materials Science Applications

In materials science, the compound's properties lend themselves to various applications:

- Polymer Chemistry :

- Coatings and Adhesives :

Table 1: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules | Antimicrobial and anti-inflammatory properties |

| Drug delivery systems | Controlled release of active ingredients | |

| Agrochemicals | Pesticide formulations | Enhanced efficacy and selectivity |

| Plant growth regulators | Improved growth and crop yields | |

| Materials Science | Polymer chemistry | Enhanced mechanical properties |

| Coatings and adhesives | Resistance to environmental degradation |

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on various derivatives of ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate demonstrated significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications to the structure could enhance activity levels significantly . -

Field Trials for Agrochemical Efficacy :

Field trials using formulations based on this compound showed improved pest control in agricultural settings compared to traditional pesticides. The formulations were noted for their lower toxicity to non-target organisms while maintaining high efficacy against pests .

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The aromatic ring and its substituents play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Reactivity

- 3,5-Dimethyl vs. 3,5-Dimethoxy: The 3,5-dimethylphenyl group in the target compound enhances lipophilicity (XLogP3 = 3.4) compared to methoxy-substituted analogs.

- Positional Isomerism : Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate () demonstrates how substituent position (para vs. meta/para dimethyl) alters steric and electronic profiles .

Research Implications

- Physicochemical Optimization : Compared to analogs, the target compound’s higher molecular weight and lipophilicity may improve membrane permeability but could reduce aqueous solubility .

Biological Activity

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate (C16H22O3) is a synthetic organic compound notable for its unique structural features, including a phenyl group substituted with two methyl groups and an ethyl ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular structure of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate is characterized by:

- Molecular Formula: C16H22O3

- Molecular Weight: 262.34 g/mol

- Functional Groups: Ethyl ester and ketone.

The compound's structure provides significant steric hindrance due to the multiple methyl substituents, influencing its reactivity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate may exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that it interacts with biological pathways involved in pain perception and inflammation. However, comprehensive mechanisms of action remain to be elucidated.

The biological effects of this compound may stem from its ability to modulate specific molecular targets such as enzymes or receptors involved in inflammatory responses. This modulation could lead to reduced pain signaling pathways, although further studies are required to confirm these interactions.

Case Studies

-

Study on Pain Models:

- A study evaluated the analgesic effects of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate in animal models. Results indicated a significant reduction in pain responses when administered at specific dosages, suggesting its potential as a therapeutic agent for pain management.

- Inflammation Assessment:

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate | C15H20O3 | Lacks one methyl group compared to the target compound |

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | C16H22O3 | Acid form without ethyl ester functionality |

| Ethyl 4-(3-methylphenyl)-4-oxobutyrate | C15H20O3 | Substituted phenyl group with one methyl instead of two |

This table highlights how structural variations can influence biological activity and efficacy in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or esterification of the corresponding β-keto acid. For example, details a protocol for synthesizing structurally analogous esters using succinic anhydride and substituted anilines in toluene, followed by recrystallization from ethanol. Optimization involves adjusting stoichiometry (e.g., molar ratios of anhydride to aryl amine), reaction time (1–2 hours for completion), and purification via acid-base extraction to remove unreacted precursors .

- Key Parameters : Monitor reaction progress with TLC (Rf values in hexane:ethyl acetate systems) and confirm purity via melting point analysis or HPLC.

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

- Methodology : Employ spectroscopic techniques:

- NMR : Compare chemical shifts (e.g., ester carbonyl at δ ~170–175 ppm in NMR; aromatic protons in NMR at δ 6.8–7.2 ppm for 3,5-dimethylphenyl groups) with literature data ( reports analogous NMR profiles for ethyl esters) .

- IR : Confirm ester C=O stretching at ~1720 cm and absence of -OH peaks (to rule out unreacted acid).

- XRD : For crystalline derivatives, single-crystal X-ray diffraction (as in ) can resolve bond lengths and angles, ensuring correct stereochemistry .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl and 3,5-dimethylphenyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled conditions. Monitor reaction rates via UV-Vis or NMR (if using fluorinated nucleophiles). Compare with less hindered analogs (e.g., Ethyl 4-acetylbutyrate in ) to isolate steric contributions .

- Data Analysis : Use Hammett plots or computational modeling (DFT) to correlate substituent effects with activation energies ( demonstrates DFT for related esters) .

Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved?

- Case Study : Discrepancies in NMR splitting patterns (e.g., aromatic vs. aliphatic protons) may arise from dynamic effects or crystallographic symmetry ( highlights mirror-plane-induced symmetry in analogous structures) .

- Resolution : Use advanced techniques:

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks via - correlations.

- Variable-temperature NMR : Identify conformational flexibility causing signal broadening.

Q. What role does hydrogen bonding play in the solid-state packing of this compound, and how does it affect solubility?

- Methodology : Analyze crystal packing via XRD ( shows N–H···O hydrogen bonds forming centrosymmetric dimers). Correlate with solubility tests in polar vs. non-polar solvents .

- Computational Insight : Use Hirshfeld surface analysis (as in for dichlorophenyl analogs) to quantify intermolecular interactions .

Q. How can computational modeling predict the compound’s behavior in catalytic systems (e.g., enzyme active sites or metal-organic frameworks)?

- Methodology :

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina, parameterizing force fields with ESP-derived charges.

- MD Simulations : Assess stability in MOF pores by simulating adsorption/desorption dynamics (refer to ’s DFT protocols for ester-MOF interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.